molecular formula C10H10N2O2 B13024053 2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid

2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No.: B13024053
M. Wt: 190.20 g/mol
InChI Key: FWMNSGGOMVUYQC-UHFFFAOYSA-N
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Description

2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a fused imidazole and pyridine ring system with a methyl group at the 7th position and an acetic acid moiety at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the laboratory synthetic routes. These methods are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives like zolpidem act on γ-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and producing a sedative effect . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A well-known sedative-hypnotic used for treating insomnia.

    Alpidem: An anxiolytic agent with a similar structure to zolpidem.

    Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents exhibit a range of biological activities.

Uniqueness

2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7th position and the acetic acid moiety at the 3rd position can significantly impact its pharmacokinetic and pharmacodynamic properties compared to other imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-7-2-3-12-8(5-10(13)14)6-11-9(12)4-7/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

FWMNSGGOMVUYQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CC(=O)O

Origin of Product

United States

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